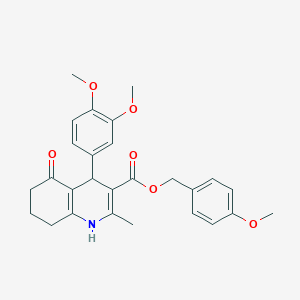

4-Methoxybenzyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

4-Methoxybenzyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a quinoline core in its structure suggests that it may exhibit interesting pharmacological properties.

Eigenschaften

Molekularformel |

C27H29NO6 |

|---|---|

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

(4-methoxyphenyl)methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C27H29NO6/c1-16-24(27(30)34-15-17-8-11-19(31-2)12-9-17)25(26-20(28-16)6-5-7-21(26)29)18-10-13-22(32-3)23(14-18)33-4/h8-14,25,28H,5-7,15H2,1-4H3 |

InChI-Schlüssel |

ZZEZHVSLQDKSLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCC4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Kondensation von 4-Methoxybenzaldehyd mit 3,4-Dimethoxyphenylacetonitril in Gegenwart einer Base, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann einer Cyclisierung und Veresterungsreaktion unterzogen, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Syntheseprozesses steigern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Carbonylgruppe im Chinolinring kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Methoxygruppen können mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom) und Nukleophile (z. B. Amine) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methoxygruppen 4-Methoxybenzaldehyd und 3,4-Dimethoxybenzoesäure liefern .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an deren aktive Zentren bindet und so deren Aktivität blockiert. Das Vorhandensein von Methoxygruppen und des Chinolinkerns kann Wechselwirkungen mit Proteinen und Nukleinsäuren erleichtern und so verschiedene zelluläre Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of 4-Methoxybenzyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of methoxy groups and the quinoline core can facilitate interactions with proteins and nucleic acids, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat

- 4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxamid

- 4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonsäure

Einzigartigkeit

Die Einzigartigkeit von 4-Methoxybenzyl-4-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat liegt in seinen spezifischen Strukturmerkmalen, wie z. B. der Kombination von Methoxygruppen und dem Chinolinkern. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivität bei und machen es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.